5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c16-14-4-3-13(20-14)15(18)17(10-12-2-1-9-21-12)11-5-7-19-8-6-11/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSJEAUPTMEJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide typically involves multiple steps:
Bromination: The furan ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Carboxylation: The brominated furan is then subjected to carboxylation to introduce the carboxamide group. This can be achieved using reagents like carbon dioxide and amines.
Oxane Ring Formation: The oxane ring is introduced through a cyclization reaction involving appropriate starting materials and catalysts.
Thiophene Substitution: The thiophene ring is attached via a substitution reaction, often using thiophene derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation Products: Sulfoxides or sulfones from the thiophene ring.
Reduction Products: Amines from the carboxamide group.
Substitution Products: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene are known for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. Research has shown that the incorporation of a furan ring can enhance the cytotoxicity against various cancer cell lines, making this compound a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives have demonstrated effectiveness against a range of bacterial strains, including resistant strains. Studies suggest that the bromine atom may play a role in enhancing the antimicrobial efficacy by disrupting bacterial cell membranes .
Anti-inflammatory Effects
Compounds containing furan and thiophene rings have been reported to exhibit anti-inflammatory properties. This application is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes .
Case Study 1: Anticancer Screening
A study conducted on a series of furan-thiophene derivatives, including this compound, demonstrated promising results against breast cancer cell lines (MCF7). The compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its utility in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism by which 5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Core Structural Variations: Furan vs. Thiophene Carboxamides
Key Analogues :
- 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () : Replaces the furan core with thiophene. The Suzuki-Miyaura cross-coupling method used here (80% yield) highlights the versatility of brominated heterocycles in forming aryl-substituted derivatives. Thiophene analogues may exhibit enhanced electron-rich properties compared to furan derivatives, affecting reactivity and binding interactions .
- N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide () : Incorporates a thiophen-2-yl group via benzamide linkage. The lower yield (15%) suggests challenges in introducing bromoalkyl chains, which may parallel steric hindrance in the target compound’s thiophen-2-ylmethyl group .
Table 1: Core Structure and Substituent Effects
Antibacterial and Enzyme Inhibition :
- ’s thiophene-2-carboxamide derivatives show antibacterial efficacy, suggesting that the target compound’s thiophen-2-ylmethyl group may confer similar bioactivity .
- ’s N-acyl hydrazone furan-2-carboxamides are MMP-13 inhibitors, indicating that brominated furan carboxamides could target metalloproteinases .
Druglikeness Considerations :
- The oxan-4-yl group (tetrahydropyran) may improve metabolic stability compared to smaller alkyl groups, as seen in pharmaceutical agents like alfuzosin () .
- Thiophen-2-ylmethyl’s lipophilicity might enhance membrane permeability but reduce aqueous solubility, a trade-off observed in thiourea derivatives () .
Biological Activity
5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
The compound has been assessed for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a potential role in treating inflammatory diseases, although further in vivo studies are necessary to confirm these effects .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promise. It appears to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. A study reported that derivatives with similar structures have shown selective cytotoxicity against breast cancer cells, indicating a need for further exploration of this compound's potential in oncology .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
- Oxidative Stress Induction : The bromine atom may contribute to oxidative stress within cells, leading to apoptosis in cancer cells.
Case Studies
Q & A
Basic: What are the common synthetic routes for synthesizing 5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1: Bromination of furan-2-carboxylic acid derivatives at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the bromine substituent .
- Step 2: Activation of the carboxylic acid group (e.g., conversion to an acid chloride using thionyl chloride) for amide bond formation.
- Step 3: Dual alkylation of the amide nitrogen with tetrahydropyran-4-amine (oxan-4-yl) and (thiophen-2-yl)methyl bromide. Reaction conditions (e.g., base selection, solvent polarity) must be optimized to avoid over-alkylation or side reactions .
- Purification: Column chromatography or recrystallization is recommended for isolating the final product with >95% purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy:
- FT-IR: Detects the amide C=O stretch (~1650–1680 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~383–385 for C₁₅H₁₅BrN₂O₃S) and bromine isotopic patterns .
Basic: What purification strategies are effective for this carboxamide derivative?
- Recrystallization: Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences between the product and byproducts .
- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) is effective for separating alkylation isomers or unreacted starting materials .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve trace impurities, especially for biological assays requiring >98% purity .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening: Test palladium or copper catalysts for coupling steps; ligand selection (e.g., BINAP) may enhance efficiency .
- Solvent Effects: Polar solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (toluene) favor selective alkylation .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during bromination, while higher temperatures (80–100°C) accelerate amide coupling .
- Reagent Stoichiometry: Use a 1.2:1 molar ratio of (thiophen-2-yl)methyl bromide to the amine intermediate to avoid di-alkylation .
Advanced: How can contradictory spectroscopic data during structural elucidation be resolved?
- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide ).
- 2D NMR Techniques: Utilize HSQC and HMBC to assign proton-carbon correlations and confirm connectivity between the oxan-4-yl and thiophene groups .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or substitution patterns by growing single crystals (e.g., using DMSO/water diffusion) .
Advanced: What in silico methods predict the biological targets of this compound?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The bromine atom may enhance hydrophobic binding .
- QSAR Modeling: Train models on datasets of furan/thiophene carboxamides to predict antibacterial or anticancer activity .
- ADMET Prediction: Tools like SwissADME assess metabolic stability, highlighting potential oxidation sites (e.g., thiophene ring) .
Advanced: How does the bromine substituent influence reactivity and bioactivity?
- Reactivity: Bromine acts as a leaving group in nucleophilic substitution reactions, enabling further derivatization (e.g., Suzuki coupling for diversification) .
- Bioactivity: The electronegative bromine enhances membrane permeability and stabilizes interactions with hydrophobic enzyme pockets, as seen in thiophene-based antimicrobial agents .
- Metabolic Stability: Bromine reduces oxidative metabolism rates compared to non-halogenated analogs, extending half-life in vitro .
Advanced: What challenges arise in studying metabolic stability in vitro?
- Matrix Interference: Use LC-MS/MS with stable isotope-labeled internal standards to quantify metabolites in liver microsomes .
- Enzyme Inhibition: Test CYP450 isoform-specific activity (e.g., CYP3A4) to identify metabolic pathways and potential drug-drug interactions .
- Degradation Products: Monitor for de-bromination or furan ring oxidation using time-course studies and high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
